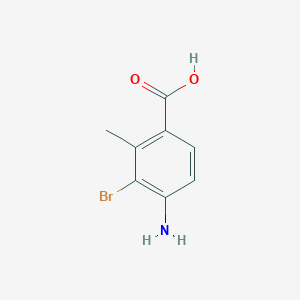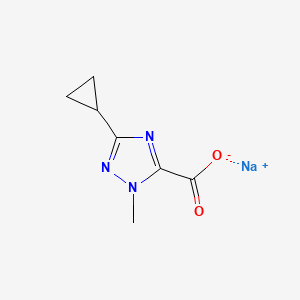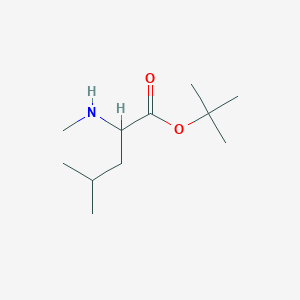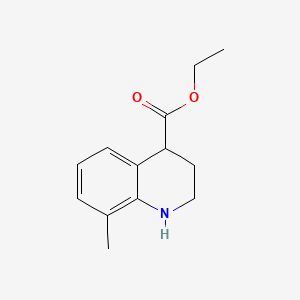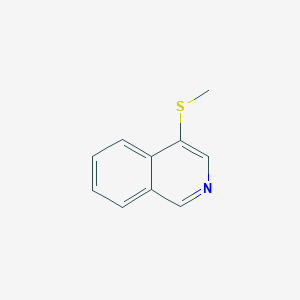![molecular formula C11H18BrNO5 B13515353 methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, ether).
Deprotection: Strong acids (trifluoroacetic acid, hydrochloric acid), solvents (dichloromethane, methanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Deprotection: Free amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Biological Studies: It serves as a substrate for enzyme studies and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate can be compared with other similar compounds:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but differs in the presence of a hydroxyl and phenyl group instead of a bromine atom.
(2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid: This compound also contains a Boc-protected amino group but has a different side chain structure.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring and a Boc-protected amino group, making it structurally distinct.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and biological research. Its unique structural features and reactivity make it a valuable tool for scientists and researchers in various fields.
Eigenschaften
Molekularformel |
C11H18BrNO5 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
methyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m0/s1 |
InChI-Schlüssel |
REILQMSCIGJTGY-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CBr)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
amine](/img/structure/B13515310.png)
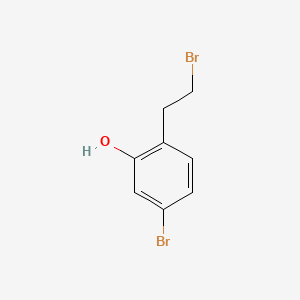
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
